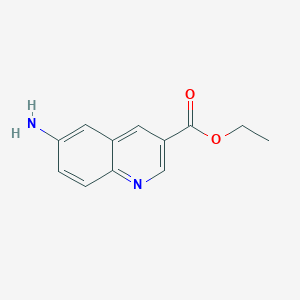

Carbamato de tert-butilo (2-hidroxi-2-(4-(trifluorometil)fenil)etil)

Descripción general

Descripción

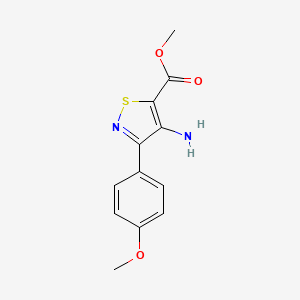

“tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate” is a chemical compound . It is also known as “tert-Butyl [4- (2-hydroxyethyl)phenyl]carbamate” with a molecular formula of CHNO and an average mass of 237.295 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides has been investigated . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . Another reaction involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as β-secretase and acetylcholinesterase . These enzymes play crucial roles in the nervous system, with β-secretase involved in the production of amyloid beta peptides, a key factor in Alzheimer’s disease, and acetylcholinesterase responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .

Mode of Action

It’s known that similar compounds can act as inhibitors for the aforementioned enzymes, preventing their normal function

Biochemical Pathways

The compound likely affects the amyloidogenic pathway, given its potential interaction with β-secretase . This enzyme is involved in the cleavage of the amyloid precursor protein, leading to the production of amyloid beta peptides. By inhibiting this enzyme, the compound could potentially reduce the production of these peptides, which are implicated in the development of Alzheimer’s disease .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys

Result of Action

If the compound does indeed inhibit β-secretase and acetylcholinesterase, this could potentially result in a decrease in the production of amyloid beta peptides and an increase in the levels of acetylcholine . These changes could have significant effects on neuronal function and could potentially be beneficial in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate has several advantages for use in lab experiments. It is a highly selective antagonist of the P2X7 receptor, which reduces the risk of off-target effects. It is also relatively stable and can be administered orally or intravenously. However, tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate has some limitations for use in lab experiments. It can be expensive to synthesize, which may limit its availability for some researchers. Additionally, it has a relatively short half-life, which may require frequent dosing in some experiments.

Direcciones Futuras

There are several future directions for research on tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate. One area of interest is the potential use of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Additionally, further research is needed to better understand the mechanism of action of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate and its potential therapeutic applications in other diseases.

Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos Orgánicos

El compuesto en cuestión puede servir como bloque de construcción o intermedio en la síntesis de una variedad de nuevos compuestos orgánicos. Derivados similares se han utilizado para crear amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas .

Reducción Quiral Selectiva

Las quetorreductasas se han empleado para la reducción quiral selectiva de compuestos de carbamato de tert-butilo similares. Este proceso es crucial para producir sustancias ópticamente activas que son importantes en los productos farmacéuticos .

Resolución Cinética Enzimática

Compuestos como el que se ha mencionado han sido sometidos a resolución cinética enzimática para producir enantiómeros ópticamente puros utilizando enzimas como la lipasa B de Candida antarctica (CAL-B). Esto es particularmente importante para crear sustancias con alto exceso enantiomérico para el desarrollo de fármacos .

Productos de Investigación Científica

Estos compuestos están disponibles para su compra como productos de investigación, lo que indica su uso en varios estudios científicos y experimentos .

Propiedades

IUPAC Name |

tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMLXMOYYJIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585657 | |

| Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864539-94-6 | |

| Record name | 1,1-Dimethylethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864539-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)

![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)